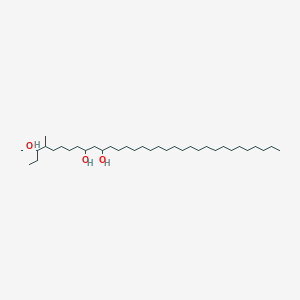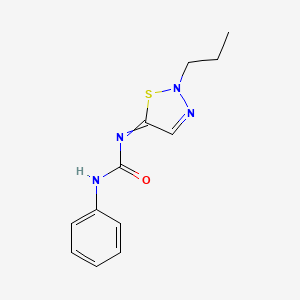![molecular formula C21H27NO3 B14365062 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol](/img/structure/B14365062.png)
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol is a complex organic compound with a unique structure that combines phenolic and imidoyl functionalities
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol typically involves a multi-step process. The initial step often includes the formation of the imidoyl chloride from the corresponding amide, followed by the reaction with a phenolic compound under basic conditions to yield the desired product. The reaction conditions usually involve the use of solvents like dichloromethane or tetrahydrofuran and bases such as triethylamine or pyridine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized applications. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.
Análisis De Reacciones Químicas
Types of Reactions
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol can undergo various chemical reactions, including:
Oxidation: The phenolic group can be oxidized to quinones using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: The imidoyl group can be reduced to the corresponding amine using reducing agents such as lithium aluminum hydride.
Substitution: The phenolic hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an aqueous medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
Oxidation: Quinones.
Reduction: Amines.
Substitution: Ethers or esters.
Aplicaciones Científicas De Investigación
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis for the formation of complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor due to its imidoyl functionality.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of novel materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol involves its interaction with specific molecular targets. The imidoyl group can form covalent bonds with nucleophilic sites on enzymes, leading to inhibition of enzyme activity. This interaction can disrupt metabolic pathways, resulting in various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
- 2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol shares structural similarities with compounds like N-hydroxybenzimidoyl derivatives and phenolic ethers.
- N-hydroxybenzimidoyl derivatives : These compounds also contain the imidoyl functionality and exhibit similar reactivity.
- Phenolic ethers : These compounds share the phenolic group and can undergo similar substitution reactions.
Uniqueness
What sets this compound apart is its combination of both imidoyl and phenolic functionalities, which allows it to participate in a broader range of chemical reactions and exhibit diverse biological activities.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C21H27NO3 |
|---|---|
Peso molecular |
341.4 g/mol |
Nombre IUPAC |
2-[(E)-N-hydroxy-C-phenylcarbonimidoyl]-5-octan-2-yloxyphenol |
InChI |
InChI=1S/C21H27NO3/c1-3-4-5-7-10-16(2)25-18-13-14-19(20(23)15-18)21(22-24)17-11-8-6-9-12-17/h6,8-9,11-16,23-24H,3-5,7,10H2,1-2H3/b22-21+ |
Clave InChI |
YCHVMLCSVQOSNN-QURGRASLSA-N |
SMILES isomérico |
CCCCCCC(C)OC1=CC(=C(C=C1)/C(=N/O)/C2=CC=CC=C2)O |
SMILES canónico |
CCCCCCC(C)OC1=CC(=C(C=C1)C(=NO)C2=CC=CC=C2)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 4-[bis(acetyloxy)methyl]benzoate](/img/structure/B14364983.png)
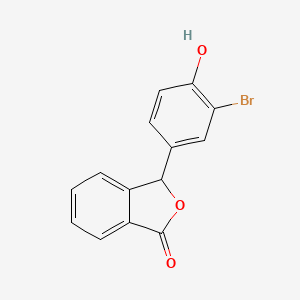

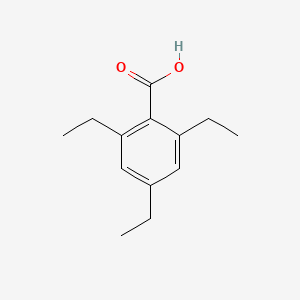
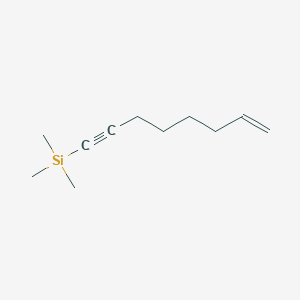
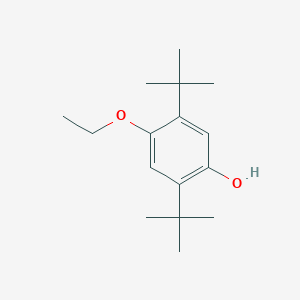

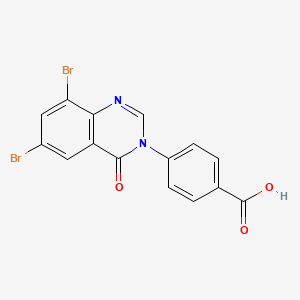
![Methyl 6-[formyl(pyridin-3-yl)amino]hexanoate](/img/structure/B14365019.png)
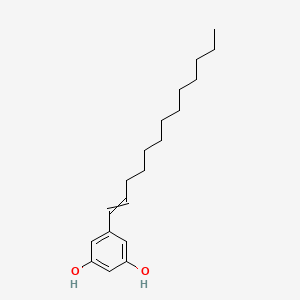

![Diethyl 2,2'-[1,4-phenylenebis(oxy)]dipropanoate](/img/structure/B14365040.png)
